molecular formula C15H11NO3 B13888166 N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

Cat. No.: B13888166
M. Wt: 253.25 g/mol
InChI Key: VFZQBZVIVQOFMH-UHFFFAOYSA-N
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Description

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzamide group attached to the benzofuran ring. Benzofurans are known for their wide range of biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-1H-2-benzofuran-5-yl)benzamide can be achieved through a Claisen–Schmidt condensation reaction. This reaction involves the condensation of 2-formylbenzoic acid with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The key to successful industrial production lies in maintaining the purity and yield of the product through careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-1H-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

Uniqueness

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its benzamide group and the position of the carbonyl group on the benzofuran ring contribute to its unique properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h1-8H,9H2,(H,16,17)

InChI Key

VFZQBZVIVQOFMH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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